

1H and 13C NMR spectral analysis of "2-Methyl-1-nitro-4-phenoxybenzene"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1-nitro-4-phenoxybenzene

Cat. No.: B055462

[Get Quote](#)

An Application Note and Protocol for the ¹H and ¹³C NMR Spectral Analysis of **2-Methyl-1-nitro-4-phenoxybenzene**

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.^{[1][2]} For complex substituted aromatic systems such as **2-Methyl-1-nitro-4-phenoxybenzene**, NMR provides unparalleled insight into the electronic environment of each nucleus, allowing for unambiguous confirmation of the molecular structure. The interplay of the electron-withdrawing nitro group, the electron-donating methyl group, and the sterically and electronically significant phenoxy group creates a unique and predictable spectral fingerprint.^{[3][4][5]}

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H and ¹³C NMR spectra. The narrative explains the causality behind the observed chemical shifts and coupling patterns, grounding the interpretation in the fundamental principles of substituent effects on aromatic systems.

Molecular Structure and Expected Spectral Features

The structure of **2-Methyl-1-nitro-4-phenoxybenzene** presents two distinct aromatic rings with varied substitution patterns.

- Ring A (Substituted Benzene): This ring is trisubstituted with a nitro group (-NO₂), a methyl group (-CH₃), and a phenoxy group (-OPh). The strong electron-withdrawing nature of the nitro group is expected to significantly deshield adjacent protons and carbons (ortho and para positions).[4][6] Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect.[3] The phenoxy group acts as an electron-donating group through resonance via the oxygen atom, but the oxygen itself is inductively electron-withdrawing.[5] This complex interplay will dictate the precise chemical shifts of the three aromatic protons and six carbons on this ring.
- Ring B (Phenoxy Group): This ring is monosubstituted by the ether linkage. Its protons will exhibit a more conventional pattern, with the ortho, meta, and para protons having distinct chemical shifts.

Caption: Structure of **2-Methyl-1-nitro-4-phenoxybenzene** with atom numbering.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[7]

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a high-quality sample suitable for both ¹H and ¹³C NMR spectroscopy.

- Sample Purity: Begin with a sample of **2-Methyl-1-nitro-4-phenoxybenzene** that is as pure as possible. Impurities will introduce extraneous signals that complicate spectral analysis.
- Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice as it dissolves a wide range of organic compounds and its residual proton signal at ~7.26 ppm provides a convenient reference.[7] If solubility is an issue, acetone-d₆ or DMSO-d₆ can be considered, though this will alter the chemical shifts of the analyte.[8][9]
- Concentration:

- For ^1H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. [10]
- For ^{13}C NMR, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[10]
- Dissolution: Weigh the sample into a small, clean vial. Add the deuterated solvent and gently vortex or swirl to ensure complete dissolution. Preparing the sample in a secondary vial makes it easier to manage and filter.[11]
- Filtration: To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution.[12] Pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
- Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference for ^1H and ^{13}C NMR ($\delta = 0.00$ ppm). Most commercially available deuterated solvents already contain TMS. If not, a small drop can be added, or a sealed capillary containing TMS can be inserted into the tube for an external reference.[10]
- Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Acquisition of ^1H and ^{13}C NMR Spectra

These parameters are typical for modern NMR spectrometers (e.g., 300-500 MHz) and may be adjusted based on the specific instrument.[13][14]

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width (SW): ~16 ppm, centered around 5-6 ppm to cover the aromatic and aliphatic regions.
- Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.
- Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate signal integration in quantitative analysis.[15]

- Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width (SW): ~220 ppm (from 0 to 220 ppm).
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds. Quaternary carbons have longer relaxation times, so a longer delay can improve their relative intensity.[15]
- Number of Scans (NS): 128 to 2048 scans, depending on the sample concentration and desired signal-to-noise ratio.

Caption: General workflow for NMR spectral analysis.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data based on established substituent effects.[16]

¹H NMR Spectral Data (Predicted)

Signal Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant(s) (Hz)	Integration
H-3	~8.10	d	Jmeta = ~2.5 Hz	1H
H-5	~7.25	dd	Jortho = ~8.7 Hz, Jmeta = ~2.5 Hz	1H
H-6	~7.05	d	Jortho = ~8.7 Hz	1H
H-2'/H-6'	~7.15	d	Jortho = ~7.5 Hz	2H
H-4'	~7.40	t	Jortho = ~7.5 Hz	1H
H-3'/H-5'	~7.20	t	Jortho = ~7.5 Hz	2H
-CH ₃	~2.30	s	-	3H

¹³C NMR Spectral Data (Predicted)

Signal Assignment	Predicted δ (ppm)	Notes
C-1	~148.0	Quaternary, attached to -NO ₂
C-2	~135.0	Quaternary, attached to -CH ₃
C-3	~125.0	CH, ortho to -NO ₂
C-4	~155.0	Quaternary, attached to -OPh
C-5	~120.0	CH
C-6	~118.0	CH
C-1'	~156.0	Quaternary, attached to ether O
C-2'/C-6'	~119.0	CH
C-3'/C-5'	~130.0	CH
C-4'	~124.0	CH
-CH ₃	~17.0	Methyl Carbon

Detailed Spectral Interpretation

¹H NMR Spectrum Analysis

- Ring A Protons (H-3, H-5, H-6):
 - H-3 (~8.10 ppm): This proton is ortho to the powerfully electron-withdrawing nitro group, causing it to be the most deshielded proton on the ring, shifting it significantly downfield.[4] It is expected to appear as a doublet, split only by a small meta-coupling (~2.5 Hz) to H-5. [17][18]
 - H-5 (~7.25 ppm): This proton is ortho to the phenoxy group and meta to the nitro group. It will be split by both H-6 (ortho-coupling, ~8.7 Hz) and H-3 (meta-coupling, ~2.5 Hz), resulting in a doublet of doublets.[19][20]
 - H-6 (~7.05 ppm): This proton is ortho to the methyl group and meta to the phenoxy group. It should appear as a doublet due to ortho-coupling (~8.7 Hz) with H-5.
- Ring B Protons (Phenoxy Group):
 - The protons on the phenoxy ring will show a pattern typical of a monosubstituted benzene. The signal for H-4' (~7.40 ppm) will be downfield relative to H-3'/H-5' (~7.20 ppm) and H-2'/H-6' (~7.15 ppm). The exact positions can vary depending on solvent and the electronic nature of the rest of the molecule.[21]
- Methyl Protons (-CH₃):
 - The methyl protons at C-2 (~2.30 ppm) will appear as a sharp singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.[22]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals.

- Quaternary Carbons (C-1, C-2, C-4, C-1'): These four carbons lack attached protons and will therefore typically have weaker signal intensities due to longer relaxation times and the

absence of Nuclear Overhauser Effect (NOE) enhancement from directly bonded protons.

[15]

- C-1 (~148.0 ppm): The ipso-carbon attached to the nitro group is significantly deshielded.
[\[23\]](#)[\[24\]](#)
- C-4 and C-1' (~155.0 and ~156.0 ppm): The carbons involved in the ether linkage are highly deshielded and will appear far downfield.
- Ring A Carbons: The chemical shifts of C-3, C-5, and C-6 are dictated by the combined electronic effects of the three substituents. The strong deshielding effect of the nitro group at the ortho position will influence C-3.[\[23\]](#)[\[25\]](#)
- Ring B Carbons: The carbons of the phenoxy ring will show predictable shifts, with C-3'/C-5' being the least shielded among the protonated carbons of that ring.
- Methyl Carbon (-CH₃): The methyl carbon signal will appear far upfield (~17.0 ppm), characteristic of an sp³-hybridized carbon.

Advanced Methods for Unambiguous Assignment

While 1D NMR provides substantial information, complex molecules can exhibit signal overlap. Two-dimensional (2D) NMR experiments are invaluable for confirming assignments.[\[26\]](#)[\[27\]](#)[\[28\]](#)

- COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would show a cross-peak between H-5 and H-6 (strong, ortho coupling) and between H-5 and H-3 (weak, meta coupling), confirming their connectivity.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the signals for H-3, H-5, H-6, and the phenoxy protons to their respective carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, the methyl protons (~2.30 ppm) would show correlations to C-1, C-2, and C-3, unequivocally fixing the position of the methyl group.

Conclusion

The ^1H and ^{13}C NMR spectra of **2-Methyl-1-nitro-4-phenoxybenzene** are rich with structural information. A systematic approach, beginning with proper sample preparation and data acquisition, allows for a detailed and confident analysis. By understanding the fundamental electronic effects of the nitro, methyl, and phenoxy substituents, each signal in the 1D spectra can be logically assigned. For ultimate structural confirmation, particularly in complex or novel compounds, the use of 2D NMR techniques is highly recommended. The protocols and interpretive guidance provided herein offer a robust framework for researchers engaged in the synthesis and characterization of complex organic molecules.

References

- Chemical Instrumentation Facility - Iowa State University. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Organamation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Sciforum. (2013). The influence of the methyl group on the chemical shifts values of all protons in mono-methylalkane molecules in the H NMR spect.
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- JEOL. (n.d.). NMR Sample Preparation.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ^1H vs ^{13}C NMR assignments.
- Chemistry LibreTexts. (2023). 5.5: Chemical Shift.
- ResearchGate. (n.d.). ^{13}C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Royal Society of Chemistry. (n.d.). Chemical shifts of the protons within a methyl group in a saturated hydrocarbon. Slow methyl group rotation.
- Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- ScienceDirect. (n.d.). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance.

- MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift.
- Scite. (n.d.). Substituent effect of the nitro group on alkanes in carbon-13 n.m.r. spectroscopy.
- ElectronicsAndBooks. (n.d.). 14N NMR Studies on Cyclic Nitramines. Correlations of Chemical Shifts with Nitrogen Partial Atomic Charge and z-Orbital Overlap.
- YouTube. (2018). Chemical Shift In NMR Spectroscopy.
- PubMed. (2011). Structure-based prediction of methyl chemical shifts in proteins.
- ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
- Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
- Iowa State University. (n.d.). NMR Coupling Constants.
- EduBirdie. (2019). Nmr Aromatic Proton Coupling | University of Pennsylvania.
- Stenutz. (n.d.). NMR chemical shift prediction of benzenes.
- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products....
- The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
- University of Cambridge. (n.d.). Quantitative NMR Spectroscopy.
- anuchems. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. sciforum.net [sciforum.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. organomation.com [organomation.com]
- 8. reddit.com [reddit.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. sites.bu.edu [sites.bu.edu]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. NMR chemical shift prediction of benzenes [stenutz.eu]
- 17. acdlabs.com [acdlabs.com]
- 18. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nmr Aromatic Proton Coupling | University of Pennsylvania - Edubirdie [edubirdie.com]
- 21. thieme-connect.de [thieme-connect.de]
- 22. Chemical shifts of the protons within a methyl group in a saturated hydrocarbon. Slow methyl group rotation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]
- 24. scite.ai [scite.ai]
- 25. The halogen effect on the ^{13}C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- To cite this document: BenchChem. [^1H and ^{13}C NMR spectral analysis of "2-Methyl-1-nitro-4-phenoxybenzene"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055462#1h-and-13c-nmr-spectral-analysis-of-2-methyl-1-nitro-4-phenoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com